molecular formula C11H19N3O B7629709 5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide

5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide

Cat. No. B7629709
M. Wt: 209.29 g/mol
InChI Key: RSZVOJTULBEKBP-UHFFFAOYSA-N
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Description

5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide, also known as TTZ, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. TTZ is a pyrazole derivative that is used as a ligand in coordination chemistry and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. These metal complexes have been found to exhibit unique properties that make them useful in a variety of applications. 5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide has also been found to have antioxidant properties, which may contribute to its potential medicinal applications.
Biochemical and Physiological Effects:
5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential use in the treatment of diseases such as cancer and Alzheimer's disease. 5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide has also been found to have potential applications in the field of agriculture, where it has been shown to improve plant growth and yield.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide in lab experiments is its simple and efficient synthesis method. 5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide is also a small molecule compound, which makes it easy to work with in the lab. However, one of the limitations of using 5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide is its potential toxicity. 5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide has been found to be toxic to certain cell types, which may limit its use in some applications.

Future Directions

There are many future directions for research on 5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide. One area of research is the development of new metal complexes using 5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide as a ligand. These metal complexes could have a range of applications in catalysis, sensing, and imaging. Another area of research is the potential medicinal applications of 5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide. More research is needed to fully understand the mechanism of action of 5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide and its potential use in the treatment of diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to explore the potential agricultural applications of 5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide and its effects on plant growth and yield.
In conclusion, 5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide, or 5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. 5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide has a simple and efficient synthesis method, and has been found to exhibit a range of biochemical and physiological effects. Its potential applications include the development of new metal complexes, medicinal applications, and agricultural applications. Further research is needed to fully understand the potential of 5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide in these areas.

Synthesis Methods

5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,5-dimethylpyrazole with tert-butyl isocyanate in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final product, 5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide. This method has been reported to yield high purity and good yields of 5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide.

Scientific Research Applications

5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide has been found to have a range of applications in scientific research. It has been used as a ligand in coordination chemistry to form metal complexes that exhibit unique properties. These metal complexes have been studied for their potential applications in catalysis, sensing, and imaging. 5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide has also been found to have potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory and antioxidant properties and has been studied for its potential use in the treatment of diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

5-tert-butyl-N,N,2-trimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-11(2,3)9-7-8(14(6)12-9)10(15)13(4)5/h7H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZVOJTULBEKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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